molecular formula C8H15NO2 B010052 (2S,5R)-5-Isopropylpyrrolidine-2-carboxylic acid CAS No. 110452-55-6

(2S,5R)-5-Isopropylpyrrolidine-2-carboxylic acid

Cat. No. B010052
M. Wt: 157.21 g/mol
InChI Key: PIDBLIRWSBCSPG-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,5R)-5-Isopropylpyrrolidine-2-carboxylic acid, also known as L-Proline, is a non-essential amino acid that is naturally occurring in the human body. It plays an essential role in protein synthesis and is involved in several metabolic processes. L-Proline is widely used in the pharmaceutical and biotechnology industries due to its unique chemical properties and biological activities.

Mechanism Of Action

(2S,5R)-5-Isopropylpyrrolidine-2-carboxylic acid acts as a precursor for the synthesis of collagen, which is a vital component of connective tissues such as skin, bones, and cartilage. It also plays a crucial role in the formation of neurotransmitters, which are essential for proper brain function.

Biochemical And Physiological Effects

(2S,5R)-5-Isopropylpyrrolidine-2-carboxylic acid has been shown to have several biochemical and physiological effects, including wound healing, tissue repair, and immune system modulation. It has also been shown to have a positive effect on skin health, as it helps to maintain skin elasticity and hydration.

Advantages And Limitations For Lab Experiments

(2S,5R)-5-Isopropylpyrrolidine-2-carboxylic acid is widely used in laboratory experiments due to its unique chemical properties and biological activities. However, it can be challenging to work with due to its low solubility in water and its tendency to form crystals.

Future Directions

Several future directions for research on (2S,5R)-5-Isopropylpyrrolidine-2-carboxylic acid include exploring its potential therapeutic applications in various diseases, investigating its mechanism of action, and developing new synthesis methods to improve its effectiveness and reduce its cost. Additionally, further research is needed to understand the optimal dosage and administration of (2S,5R)-5-Isopropylpyrrolidine-2-carboxylic acid for various health conditions.
In conclusion, (2S,5R)-5-Isopropylpyrrolidine-2-carboxylic acid is a non-essential amino acid that plays a crucial role in several metabolic processes. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. (2S,5R)-5-Isopropylpyrrolidine-2-carboxylic acid has several biochemical and physiological effects and is widely used in laboratory experiments. Further research is needed to explore its full potential and develop new synthesis methods to improve its effectiveness.

Synthesis Methods

(2S,5R)-5-Isopropylpyrrolidine-2-carboxylic acid can be synthesized through several methods, including enzymatic synthesis, chemical synthesis, and fermentation. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between two or more compounds to form (2S,5R)-5-Isopropylpyrrolidine-2-carboxylic acid. Chemical synthesis involves the use of chemicals to create (2S,5R)-5-Isopropylpyrrolidine-2-carboxylic acid from other compounds. Fermentation involves the use of microorganisms to produce (2S,5R)-5-Isopropylpyrrolidine-2-carboxylic acid.

Scientific Research Applications

(2S,5R)-5-Isopropylpyrrolidine-2-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. It has been shown to have anti-inflammatory, antioxidant, and immunomodulatory properties.

properties

CAS RN

110452-55-6

Product Name

(2S,5R)-5-Isopropylpyrrolidine-2-carboxylic acid

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(2S,5R)-5-propan-2-ylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C8H15NO2/c1-5(2)6-3-4-7(9-6)8(10)11/h5-7,9H,3-4H2,1-2H3,(H,10,11)/t6-,7+/m1/s1

InChI Key

PIDBLIRWSBCSPG-RQJHMYQMSA-N

Isomeric SMILES

CC(C)[C@H]1CC[C@H](N1)C(=O)O

SMILES

CC(C)C1CCC(N1)C(=O)O

Canonical SMILES

CC(C)C1CCC(N1)C(=O)O

synonyms

L-Proline, 5-(1-methylethyl)-, cis- (9CI)

Origin of Product

United States

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